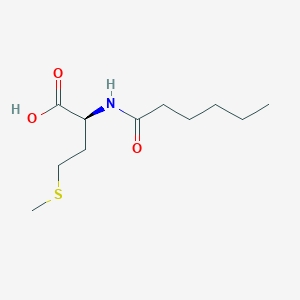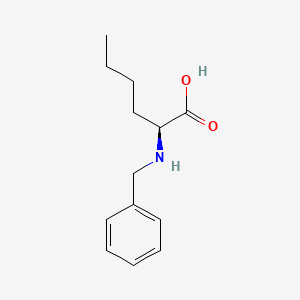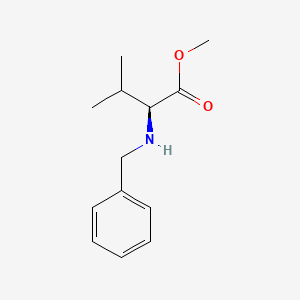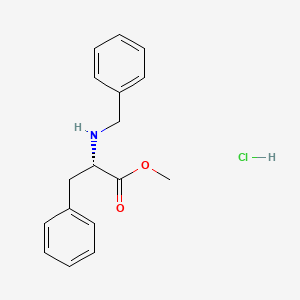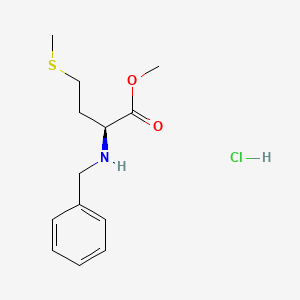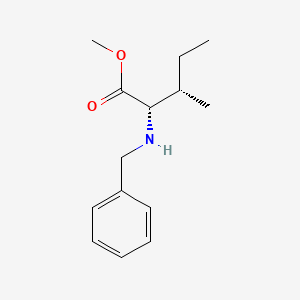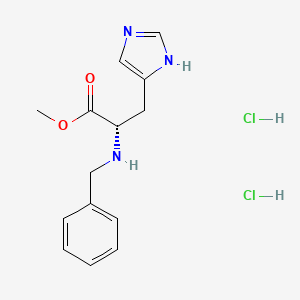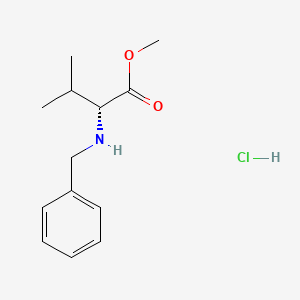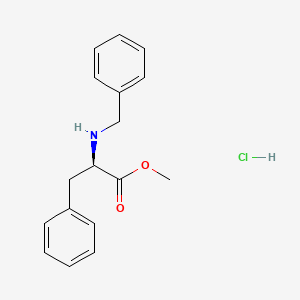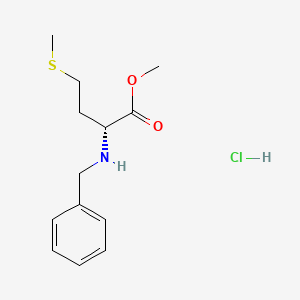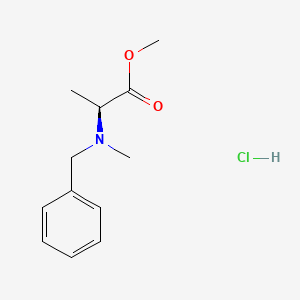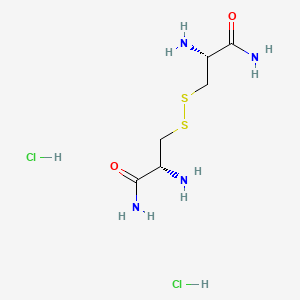
L-Cystine bisamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .
Synthesis Analysis
A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis
The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for L-Cystine bisamide dihydrochloride is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis
L-Cystine bisamide dihydrochloride is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .Aplicaciones Científicas De Investigación
1. Use in Magnetic Resonance Imaging (MRI)
L-Cystine bisamide dihydrochloride has been utilized in the development of biodegradable Gd-DTPA L-cystine bisamide copolymers. These novel copolymers serve as effective macromolecular contrast agents for MRI, particularly useful in cardiovascular and tumor imaging. Their biodegradable nature allows for them to be cleaved into low molecular weight Gd(III) chelates, facilitating rapid clearance from the body (Kaneshiro et al., 2006).
2. Synthesis of Novel Compounds
Research has focused on synthesizing new compounds from L-Cystine bisamide dihydrochloride. For instance, new N,N'-bis(alkoxycarbonyl)-L-cystine bis(methylamides) have been created, leading to the development of new 2-methylisothiazolones with potential microbicidal effects (Nadel & Pálinkás, 2000).
3. Exploration of Chemical Reactions
Studies have been conducted to understand the chemical reactions involving L-Cystine bisamide dihydrochloride. For example, the thermolysis of N,N′-diacetyl-L-cystine bismethylamide provides insights into the formation of trisulphides and α,β-dehydropeptide (Ghadimi & Hill, 1991).
4. Development of Poly(amidoamine)s
L-Cystine bisamide dihydrochloride has been used in synthesizing novel poly(amidoamine)s with disulfide linkages. These developments contribute to the creation of responsive materials to redox stimuli, which can be significant in various biomedical applications (Emilitri et al., 2007).
5. Antibacterial Activity
It has been employed in synthesizing derivatives that exhibit antibacterial activity. L-Cystine dihydrazide and L-cystine bis(p-alkoxyanilide) derivatives demonstrated antibacterial properties against Mycobacterium tuberculosis (Taniyama et al., 1959).
6. Optical and Thermal Properties
The synthesis and study of L-Cystine dihydrochloride as a semiorganic nonlinear optical material reveal its potential in optical applications. Its structural, optical, thermal, and mechanical properties have been extensively characterized (Devi et al., 2010).
7. Antitumor Effect
L-Cystine bisamide dihydrochloride derivatives have shown potential in antitumor applications. The introduction of certain substituents in these derivatives has led to substances with increased antitumor effects and reduced toxicity (Zakhariev et al., 1989).
Safety And Hazards
L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .
Propiedades
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine bisamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

